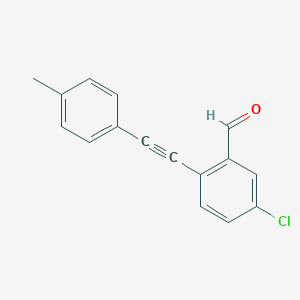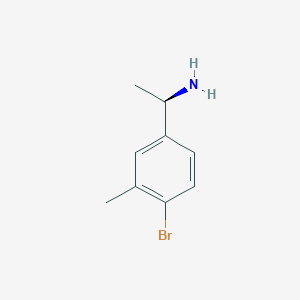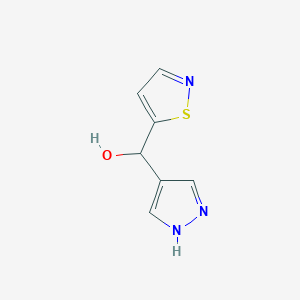
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring from hydrazines and 1,3-diketones.
Thiazole Formation: Typically involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings via a methanol linker under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products: Depending on the reaction, products can include oxidized derivatives, reduced alcohols or amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Acting as an agonist or antagonist.
Pathways Involved: Specific pathways depend on the biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol can be compared with other heterocyclic compounds that contain pyrazole and thiazole rings:
Similar Compounds: (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methane, (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)ethanol.
Uniqueness: The presence of both pyrazole and thiazole rings in a single molecule, along with the methanol linker, provides unique chemical properties and potential biological activities.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C7H7N3OS |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
1H-pyrazol-4-yl(1,2-thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-3-8-9-4-5)6-1-2-10-12-6/h1-4,7,11H,(H,8,9) |
InChI-Schlüssel |
KMLADMCNXYAKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SN=C1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




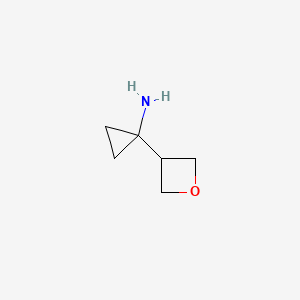

![Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13056673.png)

![4-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13056685.png)
![(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13056692.png)
![N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide](/img/structure/B13056693.png)
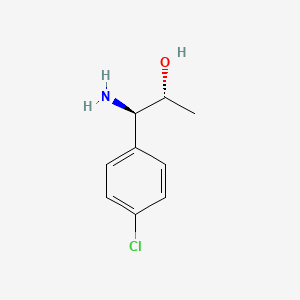
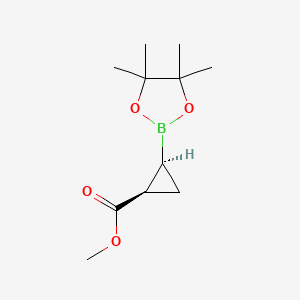
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)
